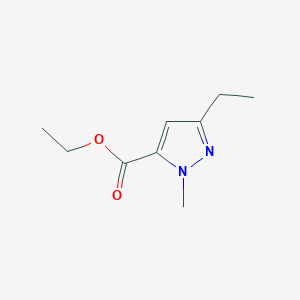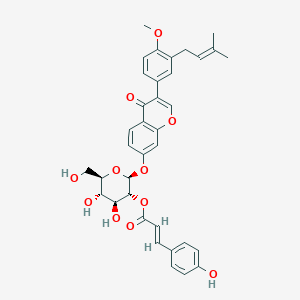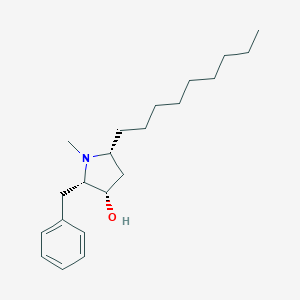
Phoratoxon sulfoxide
描述
Phoratoxon sulfoxide is an organophosphorus compound with the molecular formula C7H17O4PS2. It is a metabolite of phorate, a highly toxic organophosphate insecticide. This compound is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function .
准备方法
Synthetic Routes and Reaction Conditions: Phoratoxon sulfoxide is typically synthesized through the oxidation of phorate. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures efficient conversion of phorate to this compound .
化学反应分析
Types of Reactions: Phoratoxon sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of phoratoxon sulfone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Phoratoxon sulfone: Formed through oxidation.
Diethyl phosphorothioate: Formed through hydrolysis.
科学研究应用
Phoratoxon sulfoxide has several applications in scientific research:
Biochemistry: Used to study the inhibition of acetylcholinesterase and its effects on nerve function.
Toxicology: Employed in research to understand the toxic effects of organophosphorus compounds and their metabolites.
Environmental Science: Investigated for its role in the degradation of phorate in soil and its impact on the ecosystem
作用机制
Phoratoxon sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause paralysis and other neurotoxic effects. The molecular target is the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning .
相似化合物的比较
Phoratoxon: Another metabolite of phorate, similar in structure but without the sulfoxide group.
Phoratoxon sulfone: A further oxidized form of phoratoxon sulfoxide.
Phorate: The parent compound from which this compound is derived
Uniqueness: this compound is unique due to its specific inhibitory action on acetylcholinesterase and its role as an intermediate in the degradation pathway of phorate. Its formation and further oxidation to phoratoxon sulfone highlight its importance in understanding the environmental fate and toxicological impact of organophosphorus insecticides .
属性
IUPAC Name |
1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHKXGEYNVPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042284 | |
| Record name | Phorate oxon sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2588-05-8 | |
| Record name | Phorate oxon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoratoxon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate oxon sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHORATOXON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of phorate and its metabolites in agricultural settings?
A1: Phorate, when applied to crops like corn and bermudagrass, undergoes degradation and forms several metabolites, including phoratoxon sulfoxide. [, ] In a study on corn and grass, total residues of phorate and its metabolites, including this compound, decreased to less than 1.0 ppm within 14 days in corn and 21 days in grass. [] This suggests that this compound, along with other phorate metabolites, persists in the environment for a certain period after application.
Q2: How can phorate and its metabolites be detected and quantified in complex matrices?
A2: Gas chromatography (GC) has been successfully employed for the analysis of phorate and its metabolites in soil and vegetables. [] A method utilizing a mixed-phase GC column demonstrated effective separation of phorate and four of its metabolites, including this compound. [] This method exhibited high sensitivity, detecting as little as 0.05 to 1.05 ng of the compounds, and achieved good recovery rates from fortified samples. []
Q3: What is the toxicological significance of phorate and its metabolites?
A3: Phorate and its metabolites exert their toxicity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. [] Research on chickens revealed that phorate and its metabolites, including this compound, exhibit varying degrees of AChE inhibition potency. [] While the acute oral LD50 of phorate itself was determined to be 1.02 mg/kg in chickens, the LD50 values for its metabolites, including this compound, were significantly higher. [] This suggests that while this compound retains some AChE inhibitory activity, it is less toxic than the parent compound, phorate.
Q4: Are there more recent advancements in detecting phorate and its metabolites in food products?
A4: Yes, a recent study developed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous quantification of phorate and its metabolites, including this compound, in porcine and chicken muscles and table eggs. [] This method proved to be highly sensitive and accurate, offering a valuable tool for monitoring these compounds in food products and ensuring consumer safety. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



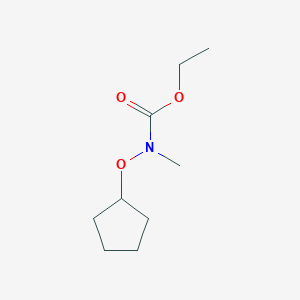
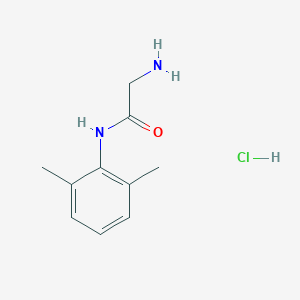
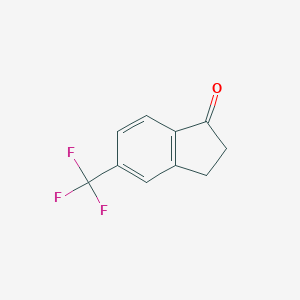



![Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-](/img/structure/B136697.png)
